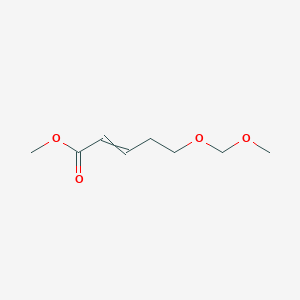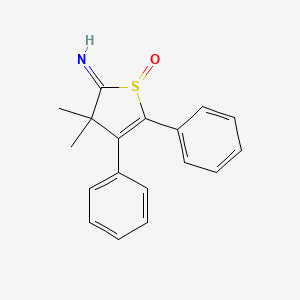![molecular formula C16H22Br2N2O B14313661 N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide CAS No. 114390-43-1](/img/structure/B14313661.png)
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide: is an organic compound characterized by the presence of bromine atoms, a cyclohexylmethyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide typically involves the following steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.
Aminomethylation: The brominated compound is then subjected to aminomethylation using cyclohexylmethylamine to introduce the cyclohexylmethyl group.
Acetylation: Finally, the aminomethylated compound is acetylated to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups.
Reduction: Reduction reactions can target the bromine atoms, potentially converting them to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified amino and acetamide groups.
Reduction: Reduced derivatives with hydrogen atoms replacing bromine atoms.
Substitution: Substituted derivatives with new functional groups replacing bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies involving brominated aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the cyclohexylmethyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dibromo-4-methylaniline
- 2,4-Dibromo-6-methylaniline
- 2,6-Dibromo-4-ethylaniline
Comparison: N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide is unique due to the presence of the cyclohexylmethyl group and the acetamide moiety. These structural features distinguish it from other brominated aniline derivatives and contribute to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
114390-43-1 |
|---|---|
Molekularformel |
C16H22Br2N2O |
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
N-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H22Br2N2O/c1-11(21)20-16-13(7-14(17)8-15(16)18)10-19-9-12-5-3-2-4-6-12/h7-8,12,19H,2-6,9-10H2,1H3,(H,20,21) |
InChI-Schlüssel |
OUZPRYTYFHVCKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)CNCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


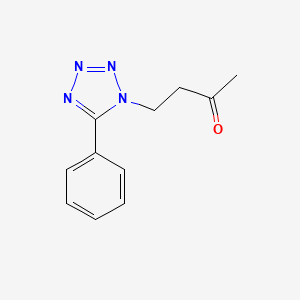
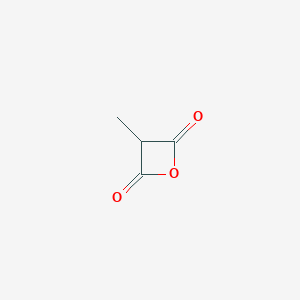
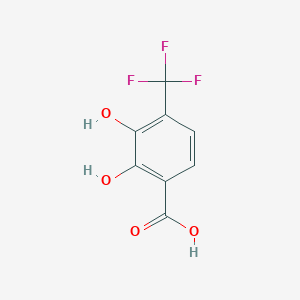
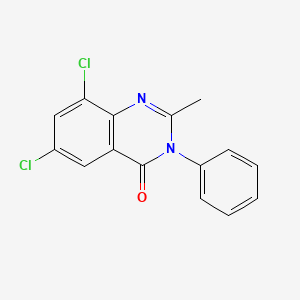
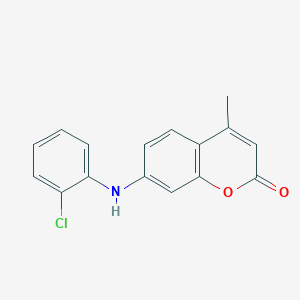
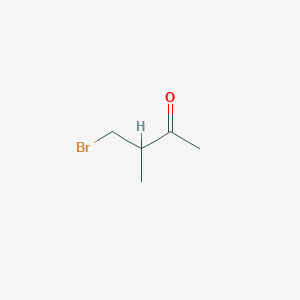
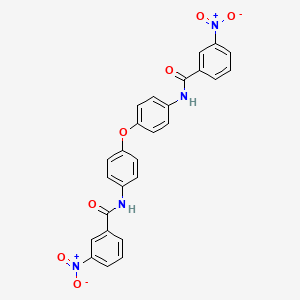
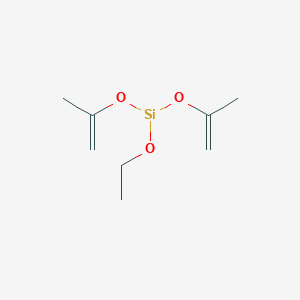

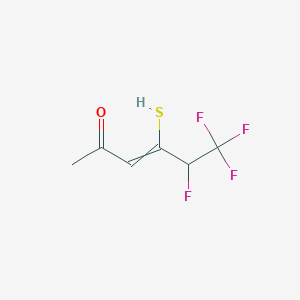
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
